1-acetyl-N-(4-iodophenyl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-(4-iodophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C14H17IN2O2 and a molecular weight of 372.20145 g/mol . This compound is characterized by the presence of an acetyl group, an iodophenyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-acetyl-N-(4-iodophenyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of 4-iodoaniline with piperidine-4-carboxylic acid, followed by acetylation. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-acetyl-N-(4-iodophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the iodophenyl group.
Scientific Research Applications
1-acetyl-N-(4-iodophenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in biological studies to investigate its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(4-iodophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The acetyl group and the iodophenyl group play crucial roles in its binding affinity and specificity towards these targets. The piperidine ring enhances its stability and bioavailability. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
1-acetyl-N-(4-iodophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-acetyl-N-(4-bromophenyl)piperidine-4-carboxamide: Similar structure but with a bromine atom instead of iodine.
1-acetyl-N-(4-chlorophenyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of iodine.
1-acetyl-N-(4-fluorophenyl)piperidine-4-carboxamide: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and physical properties, such as higher molecular weight and different reactivity compared to its halogenated analogs .
Properties
IUPAC Name |
1-acetyl-N-(4-iodophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN2O2/c1-10(18)17-8-6-11(7-9-17)14(19)16-13-4-2-12(15)3-5-13/h2-5,11H,6-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYAFTAMLPZWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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